

An In-depth Technical Guide to the Crystal Structure of Trimethoprim Fumaric Acid

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Compound of Interest

Compound Name: *Trimethoprim fumaric acid*

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This technical guide provides a comprehensive overview of the anticipated crystal structure of **trimethoprim fumaric acid**, drawing upon established data from analogous trimethoprim-dicarboxylate salts. While a definitive crystal structure for the 1:1 trimethoprim-fumaric acid salt is not publicly available, this document synthesizes crystallographic data from closely related structures to predict its key features, outlines detailed experimental protocols for its synthesis and characterization, and presents visualizations of the expected molecular interactions.

Predicted Crystallographic Data

The formation of a salt between trimethoprim and fumaric acid is highly probable, likely resulting in a crystalline solid. Based on the analysis of other trimethoprim-dicarboxylate salts, the following crystallographic parameters can be anticipated. These values are derived from published data on trimethoprim salts with structurally similar dicarboxylic acids and serve as a predictive model.

Table 1: Predicted Crystallographic Parameters for **Trimethoprim Fumaric Acid**

Parameter	Predicted Value/Characteristic	Rationale
Crystal System	Triclinic or Monoclinic	Trimethoprim and many of its salts crystallize in these systems[1].
Space Group	P-1 or P2 ₁ /c	These are common space groups for organic salts.
Unit Cell Dimensions	a, b, c \approx 8-15 Å; α , β , $\gamma \approx$ 90-115°	Based on the molecular sizes and packing of similar trimethoprim salts.
Molecules per Unit Cell (Z)	2 or 4	Typical for organic salts of this size.
Key Supramolecular Synthons	Aminopyrimidinium-carboxylate interactions	This is a recurring and stable hydrogen bonding motif in trimethoprim-carboxylate salts[2].

Molecular Interactions and Hydrogen Bonding

The crystal packing of **trimethoprim fumaric acid** is expected to be dominated by a robust network of hydrogen bonds. In its salts with carboxylic acids, the pyrimidine ring of trimethoprim is typically protonated at one of the nitrogen atoms. This cationic trimethoprim then interacts with the anionic carboxylate group of the fumaric acid.

Key predicted hydrogen bonding interactions include:

- **N-H...O Bonds:** Strong charge-assisted hydrogen bonds will likely form between the protonated pyrimidine ring and the amino groups of trimethoprim (donors) and the carboxylate oxygen atoms of fumaric acid (acceptors). This often results in a characteristic "fork-like" interaction[2].
- **N-H...N Bonds:** The pyrimidine moieties of adjacent trimethoprim cations may form centrosymmetric pairs through N-H...N hydrogen bonds, creating an 8-membered ring motif[2].

- Self-Association of Fumaric Acid: Depending on the stoichiometry and packing, fumaric acid molecules may form hydrogen-bonded chains or dimers.

Table 2: Predicted Hydrogen Bond Geometries

Donor (D)	Acceptor (A)	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)
N-H (Pyrimidine)	O (Carboxylate)	~0.9	~1.7-1.9	~2.6-2.8	~160-175
N-H (Amino)	O (Carboxylate)	~0.9	~1.8-2.1	~2.7-3.0	~150-170
N-H (Amino)	N (Pyrimidine)	~0.9	~2.0-2.2	~2.9-3.1	~160-175
O-H (Carboxylic Acid)	O (Carboxylate)	~1.0	~1.6-1.8	~2.6-2.8	~170-180

Experimental Protocols

The synthesis and characterization of **trimethoprim fumaric acid** crystals would likely follow established procedures for multicomponent crystal formation.

3.1. Synthesis via Solvent Evaporation

This is a common method for producing high-quality single crystals suitable for X-ray diffraction.

- Molar Equivalence: Dissolve equimolar amounts of trimethoprim and fumaric acid in a suitable solvent or solvent mixture. A combination of solvents may be necessary due to differing solubilities; for instance, trimethoprim in methanol and fumaric acid in ethanol[3].
- Mixing: Combine the two solutions and stir for a period to ensure homogeneity.
- Crystallization: Allow the solvent to evaporate slowly at room temperature in a loosely covered container. The slow evaporation promotes the growth of larger, well-defined crystals.

- Isolation: Once crystals have formed, they can be isolated by filtration, washed with a small amount of cold solvent, and dried.

3.2. Characterization Techniques

A suite of analytical techniques is essential to confirm the formation of the new crystalline phase and to determine its structure.

- Powder X-ray Diffraction (PXRD): Used to confirm the formation of a new crystalline phase by comparing the diffraction pattern of the product to those of the starting materials[3]. A unique pattern indicates a new crystal structure.
- Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal, including unit cell parameters, space group, and bond lengths/angles.
- Differential Scanning Calorimetry (DSC): Thermal analysis to determine the melting point of the new crystalline phase. A sharp, single endothermic peak different from the melting points of the starting materials indicates the formation of a new, pure phase[3].
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups and infer the nature of the intermolecular interactions. Shifts in the vibrational frequencies of the N-H and C=O groups can confirm proton transfer and hydrogen bonding.
- Scanning Electron Microscopy (SEM): Provides information on the morphology (shape and size) of the crystals[3].

Visualizations

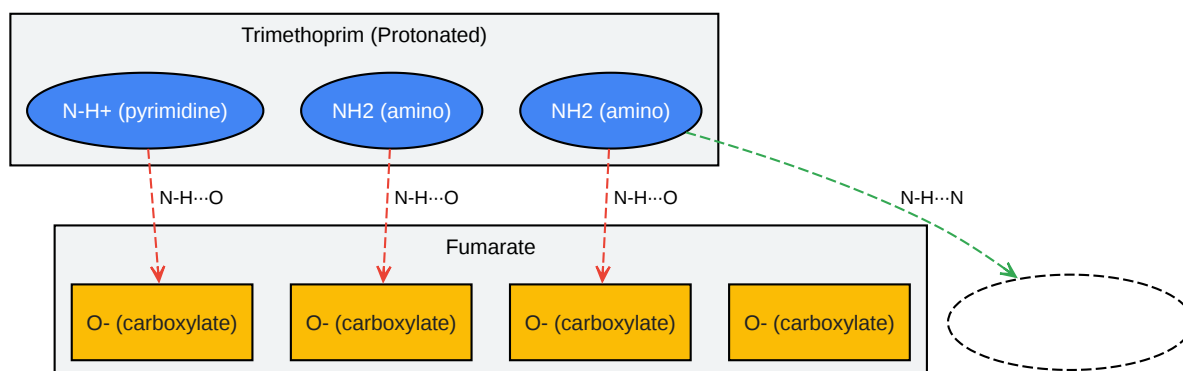
4.1. Experimental Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and characterization of **trimethoprim fumaric acid** crystals.

4.2. Predicted Hydrogen Bonding Scheme



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Caption: Predicted primary hydrogen bonding interactions in **trimethoprim fumaric acid**.

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